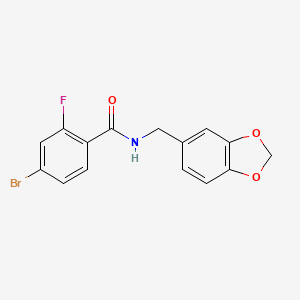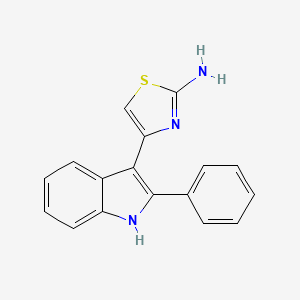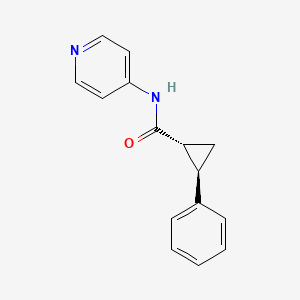
4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPTA and is known for its ability to interact with biological systems in a unique way. In
Mécanisme D'action
The mechanism of action of MPTA is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in biological systems. MPTA has been shown to inhibit the activity of enzymes such as protein kinase C and phospholipase C, which are involved in cell signaling and regulation. MPTA has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPTA has been shown to have a variety of biochemical and physiological effects on biological systems. Studies have shown that MPTA can induce apoptosis in cancer cells, inhibit the formation of amyloid beta plaques in Alzheimer's disease, and inhibit the activity of specific enzymes and signaling pathways. MPTA has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPTA in lab experiments is its ability to interact with biological systems in a unique way. MPTA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying biological processes. However, one limitation of using MPTA in lab experiments is its potential toxicity. Studies have shown that MPTA can be toxic to certain cell types at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research involving MPTA. One area of research could focus on the development of MPTA derivatives with improved potency and selectivity. Another area of research could focus on the use of MPTA in combination with other compounds for the treatment of cancer and neurodegenerative diseases. Additionally, further research could be done to fully understand the mechanism of action of MPTA and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine is a chemical compound that has shown promise in scientific research for its ability to interact with biological systems in a unique way. The synthesis method of MPTA involves a series of chemical reactions that require specific reagents and conditions. MPTA has been studied extensively for its potential applications in cancer research and the treatment of neurodegenerative diseases such as Alzheimer's disease. The mechanism of action of MPTA is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in biological systems. MPTA has a variety of biochemical and physiological effects on biological systems, making it a valuable tool for studying biological processes. However, its potential toxicity can limit its usefulness in certain experiments. There are several potential future directions for research involving MPTA, including the development of MPTA derivatives with improved potency and selectivity, the use of MPTA in combination with other compounds for the treatment of cancer and neurodegenerative diseases, and further research to fully understand the mechanism of action of MPTA.
Méthodes De Synthèse
The synthesis of MPTA involves a series of chemical reactions that require specific reagents and conditions. One common method for synthesizing MPTA involves the reaction of morpholine, phenyl isothiocyanate, and 2-aminothiazole in the presence of a catalyst such as copper(II) sulfate pentahydrate. The reaction takes place in a solvent such as ethanol and is typically carried out under reflux conditions for several hours. The resulting product is then purified using techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
MPTA has been studied extensively for its potential applications in scientific research. One area of research where MPTA has shown promise is in the field of cancer research. Studies have shown that MPTA has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. MPTA has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has shown that MPTA has the ability to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-4-12(5-3-1)15-14-16-13(11-19-14)10-17-6-8-18-9-7-17/h1-5,11H,6-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCGXHXCFMLDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclopropylamino)-2-oxoethyl]-5-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7636645.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)

![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)

![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)
![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)